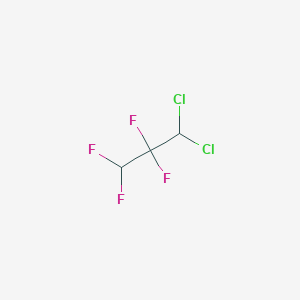

1,1-Dichloro-2,2,3,3-tetrafluoropropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-Dichloro-2,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

化学反应分析

Types of Reactions

1,1-Dichloro-2,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form different fluorinated and chlorinated products.

Reduction Reactions: It can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

Substitution: Products include various fluorinated and chlorinated hydrocarbons.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include partially halogenated hydrocarbons.

科学研究应用

1,1-Dichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a cleaning agent in electronics

作用机制

The mechanism of action of 1,1-Dichloro-2,2,3,3-tetrafluoropropane involves its interaction with various molecular targets. It can undergo oxidation reactions in the atmosphere, leading to the formation of radicals that contribute to ozone depletion. The compound’s stability and reactivity are influenced by the presence of chlorine and fluorine atoms, which affect its interaction with other molecules .

相似化合物的比较

Similar Compounds

2,3-Dichloro-1,1,1,3-tetrafluoropropane: Similar in structure but differs in the position of chlorine atoms.

1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: Contains an additional chlorine atom, leading to different reactivity and applications.

1,1,1,3,3-Pentafluoropropane: Lacks chlorine atoms, making it less reactive in certain reactions.

Uniqueness

1,1-Dichloro-2,2,3,3-tetrafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .

生物活性

1,1-Dichloro-2,2,3,3-tetrafluoropropane (CAS No. 4071-01-6) is a halogenated hydrocarbon with significant industrial applications, particularly as a refrigerant and solvent. Understanding its biological activity is crucial for assessing its environmental impact and safety in various applications. This article explores the biological activity of this compound, emphasizing its interactions with biological systems, toxicity profiles, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂Cl₂F₄ |

| Molecular Weight | 184.94 g/mol |

| Boiling Point | 81.2 °C |

| Density | 1.498 g/cm³ |

| Flash Point | 1.9 °C |

Structure

The chemical structure of this compound features a propane backbone with two chlorine and four fluorine substituents. This configuration influences its reactivity and biological interactions.

Toxicity and Environmental Impact

Research indicates that halogenated hydrocarbons can exhibit varying levels of toxicity depending on their structure and substituents. In the case of this compound:

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory distress and central nervous system effects in animal models .

- Chronic Effects : Prolonged exposure has been linked to liver damage and potential carcinogenic effects in laboratory settings .

- Ecotoxicology : The compound has been found to bioaccumulate in aquatic organisms, raising concerns about its long-term environmental impact .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit metabolic enzymes such as cytochrome P450s, affecting drug metabolism and detoxification pathways .

Case Study 1: Acute Exposure in Laboratory Animals

A study conducted on rats exposed to varying concentrations of this compound demonstrated significant neurological impairment at doses above 500 mg/kg. Behavioral assessments indicated marked changes in motor coordination and cognitive function post-exposure .

Case Study 2: Environmental Persistence

Research on the environmental fate of this compound revealed that it persists in soil and water systems due to its stability against biodegradation. This persistence raises concerns regarding its accumulation in food webs and potential biomagnification effects .

属性

CAS 编号 |

4071-01-6 |

|---|---|

分子式 |

C3H2Cl2F4 |

分子量 |

184.94 g/mol |

IUPAC 名称 |

1,1-dichloro-2,2,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(5)3(8,9)2(6)7/h1-2H |

InChI 键 |

CNRFMWHVBWFZAC-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(Cl)Cl)(F)F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。